N-Benzyl-5-bromo-2-chlorobenzamide
Overview
Description
N-Benzyl-5-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C14H11BrClNO and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Non-Peptide CCR5 Antagonists
N-Benzyl-5-bromo-2-chlorobenzamide and its derivatives have been actively researched in the synthesis of non-peptide CCR5 antagonists. These compounds are synthesized through complex reactions involving elimination, reduction, and bromization. For instance, research has shown that by reacting specific intermediates with this compound derivatives, novel CCR5 antagonists can be synthesized, which are significant in the field of medicinal chemistry (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Herbicidal Applications
The compound has also found applications in the field of agriculture, particularly in the development of herbicides. Studies have demonstrated the herbicidal activity of related benzamide compounds, indicating the potential utility of this compound in agricultural practices (Viste et al., 1970).
Photochemical Processes
In photochemistry, related benzyl compounds have been used in continuous-flow protocols for the bromination of benzylic compounds. This research indicates the potential utility of this compound in photochemical applications and the development of more efficient chemical synthesis processes (Cantillo et al., 2014).
Structural and Functional Analysis in Neurochemistry
The structural modifications of N-Benzyl derivatives like this compound have been studied for their effects on receptor binding affinity and functional activity in neurochemistry, particularly focusing on serotonin receptors. Such research is essential for understanding the biological activity and potential therapeutic applications of these compounds (Hansen et al., 2014).
Properties
IUPAC Name |
N-benzyl-5-bromo-2-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNVANLUVHVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589614 | |
Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892018-65-4 | |
Record name | 5-Bromo-2-chloro-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892018-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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